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molecular formula C6H4ClIN2O2 B1358449 5-Chloro-4-iodo-2-nitroaniline CAS No. 335349-57-0

5-Chloro-4-iodo-2-nitroaniline

Cat. No. B1358449
M. Wt: 298.46 g/mol
InChI Key: KWHURWOGZQWLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06544985B2

Procedure details

The title compound was prepared from 5-chloro-2-nitroaniline by iodination with iodine monochloride in HOAc/NaOAc according to the general procedure A (80° C.). Obtained as an orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HOAc NaOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].[I:12]Cl>CC(O)=O.CC([O-])=O.[Na+]>[Cl:1][C:2]1[C:3]([I:12])=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([NH2:7])[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
HOAc NaOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O.CC(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained as an orange solid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)N)[N+](=O)[O-])I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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